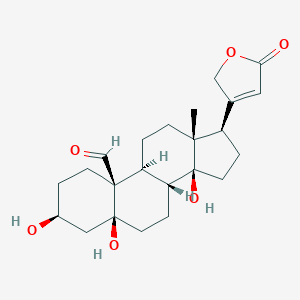

Strophanthidin

描述

This compound has been reported in Adonis aestivalis, Erysimum pulchellum, and other organisms with data available.

3 beta,5,14-Trihydroxy-19-oxo-5 beta-card-20(22)-enolide. The aglycone cardioactive agent isolated from Strophanthus Kombe, S. gratus and other species; it is a very toxic material formerly used as digitalis. Synonyms: Apocymarin; Corchorin; Cynotoxin; Corchorgenin.

属性

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,17R)-3,5,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O6/c1-20-6-3-17-18(4-8-22(27)11-15(25)2-7-21(17,22)13-24)23(20,28)9-5-16(20)14-10-19(26)29-12-14/h10,13,15-18,25,27-28H,2-9,11-12H2,1H3/t15-,16+,17-,18+,20+,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJLBQGVINUMMR-HZXDTFASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5(C3(CCC(C5)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC[C@]5([C@@]3(CC[C@@H](C5)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00903966 | |

| Record name | Strophanthidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00903966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66-28-4 | |

| Record name | Strophanthidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Strophanthidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | strophanthidin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Strophanthidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00903966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3β,5β)-3,5,14-trihydroxy-19-oxocard-20(22)-enolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STROPHANTHIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5O632DN33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Strophanthidin's intricate dance with Na+/K+-ATPase: A technical guide to its core mechanism of action

For Immediate Release

A deep dive into the molecular interactions and downstream signaling cascades initiated by the cardiac glycoside strophanthidin upon binding to the Na+/K+-ATPase pump. This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core mechanism of action, quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

This compound, a cardiac glycoside, exerts its physiological and pathological effects primarily through its specific interaction with the Na+/K+-ATPase, an essential transmembrane protein responsible for maintaining sodium and potassium gradients across the cell membrane. This guide elucidates the intricacies of this interaction, from the initial binding event to the subsequent cascade of intracellular signaling events.

The Core Mechanism: Inhibition of the Sodium Pump

This compound, like other cardiac glycosides, binds to a specific site on the α-subunit of the Na+/K+-ATPase. This binding preferentially occurs when the enzyme is in its phosphorylated, outward-facing conformation (E2-P). The binding of this compound stabilizes this conformation, thereby inhibiting the dephosphorylation and subsequent conformational changes necessary for ion transport.

The inhibition of the Na+/K+-ATPase pump leads to an increase in the intracellular sodium concentration ([Na+]i). This rise in [Na+]i alters the electrochemical gradient for sodium, which in turn affects the activity of the sodium-calcium exchanger (NCX). The NCX, in its reverse mode, utilizes the inwardly directed sodium gradient to extrude calcium from the cell. With the diminished sodium gradient, the efficiency of calcium extrusion by the NCX is reduced, leading to an accumulation of intracellular calcium ([Ca2+]i). This elevation in cytosolic calcium is the primary mechanism behind the positive inotropic (increased contractility) effect of this compound on cardiac muscle.[1]

Quantitative Insights into this compound's Interaction with Na+/K+-ATPase

The affinity and inhibitory potency of this compound for Na+/K+-ATPase can vary depending on the specific isoform of the α-subunit and the tissue type. The following tables summarize key quantitative data from various studies.

Table 1: Inhibitory Concentration (IC50) of this compound on Na+/K+-ATPase Isoforms

| Na+/K+-ATPase Isoform | Species | Tissue/Cell Type | IC50 | Reference |

| α1 | Human | Recombinant | 1.8 µM | (ResearchGate) |

| α2 | Human | Recombinant | 0.3 µM | (ResearchGate) |

| α3 | Human | Recombinant | 0.4 µM | (ResearchGate) |

| Not specified | Rat | Brain | ~1 µM | [2] |

| Not specified | Guinea Pig | Heart | Concentration-dependent inhibition (1-100 µmol/L) | [3] |

Table 2: Effects of this compound on Na+/K+-ATPase Activity and Cardiac Function

| Concentration | Species | Preparation | Effect | Reference |

| 0.1 nmol/L | Guinea Pig | Isolated Heart | Stimulated Na+, K+-ATPase activity | [3] |

| 1 nmol/L | Guinea Pig | Isolated Heart | Increased +dp/dt(max) and Na+, K+-ATPase activity | [3] |

| 10 and 100 nmol/L | Guinea Pig | Isolated Heart | Increased LVP and +dp/dt(max) | [3] |

| 1-100 µmol/L | Guinea Pig | Isolated Heart | Concentration-dependent inhibition of Na+, K+-ATPase | [3] |

| 5 µM | Sheep | Cardiac Purkinje fibers | Reversibly increased intracellular Na+ activity by 2 to 18 mM | [4] |

| 25 µmol/L | Guinea Pig | Isolated ventricular myocytes | Elevated calcium transient amplitude and increased positive inotropic effects | [1][5] |

Downstream Signaling Cascades: Beyond Ion Gradients

The interaction of this compound with Na+/K+-ATPase is not limited to the disruption of ion homeostasis. The Na+/K+-ATPase also functions as a signal transducer, and its inhibition by this compound can trigger a variety of intracellular signaling pathways.[1][6][7][8] This signaling function is often mediated by the interaction of the Na+/K+-ATPase with other membrane and cytosolic proteins, including Src kinase.[6][7][9][10]

Mitogen-Activated Protein Kinase (MAPK) Pathway

Inhibition of Na+/K+-ATPase by this compound can lead to the activation of the MAPK signaling cascade.[1] This is thought to occur through the formation of a signaling complex involving the Na+/K+-ATPase and the non-receptor tyrosine kinase Src. Binding of this compound induces a conformational change in the Na+/K+-ATPase, leading to the activation of Src. Activated Src can then phosphorylate and activate other downstream kinases, ultimately leading to the activation of the ERK1/2 MAP kinases. This pathway is implicated in the regulation of gene expression and cellular growth. In failing ventricular myocytes, both the MAPK and reactive oxygen species (ROS) pathways are involved in the this compound-induced increase in calcium transients.[1][5]

PI3K/AKT/mTOR Pathway

This compound has been shown to inhibit the expression of key proteins in the PI3K/AKT/mTOR pathway, such as PI3K, AKT, and mTOR.[6][7][8] The binding of ouabain, a similar cardiac glycoside, to Na+/K+-ATPase can induce the interaction of the α-subunit with the p85 subunit of PI3K, leading to its activation.[8] This activation of the PI3K/AKT pathway can be independent of Src kinase.[8]

Wnt/β-catenin Pathway

The Na+/K+-ATPase has been implicated in the regulation of the Wnt/β-catenin signaling pathway. Inhibition of the Na+/K+-ATPase by cardiac glycosides like ouabain can block Wnt-induced signaling.[4][11][12][13][14] this compound has been shown to inhibit the expression of Gsk3α and β-catenin, key components of this pathway.[1][6][7] The mechanism may involve the regulation of GSK3β, a kinase that phosphorylates β-catenin, targeting it for degradation. By inhibiting Na+/K+-ATPase, cardiac glycosides may influence the activity of GSK3β and thereby stabilize β-catenin, allowing it to translocate to the nucleus and activate target gene expression.[14][15]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the interaction of this compound with Na+/K+-ATPase.

Isolation and Culture of Adult Cardiomyocytes

A common method for studying the effects of this compound on cardiac cells is the use of isolated adult cardiomyocytes. The Langendorff perfusion method is a widely used technique for this purpose.

Protocol Overview:

-

Heart Excision: The heart is rapidly excised from a euthanized animal (e.g., rat or guinea pig) and immediately placed in ice-cold, oxygenated buffer.

-

Aortic Cannulation: The aorta is cannulated on a Langendorff apparatus, and retrograde perfusion with a calcium-free buffer is initiated to stop the heart's contractions and wash out the blood.

-

Enzymatic Digestion: The heart is then perfused with a buffer containing digestive enzymes, such as collagenase and protease, to break down the extracellular matrix.

-

Cell Dissociation: After digestion, the ventricular tissue is minced and gently agitated to release individual cardiomyocytes.

-

Calcium Reintroduction: The isolated cells are gradually reintroduced to calcium-containing solutions to ensure their viability and calcium tolerance.

-

Cell Culture: The viable, rod-shaped cardiomyocytes are then plated on laminin-coated dishes and can be used for subsequent experiments.

Na+/K+-ATPase Activity Assay

The activity of Na+/K+-ATPase is typically determined by measuring the rate of ATP hydrolysis, which is quantified by the amount of inorganic phosphate (Pi) released.

Principle: The total ATPase activity is measured in the presence of Na+, K+, Mg2+, and ATP. The ouabain- or this compound-insensitive ATPase activity (representing other ATPases) is measured in the absence of K+ and the presence of the inhibitor. The Na+/K+-ATPase activity is then calculated as the difference between the total and the inhibitor-insensitive activities.

General Protocol:

-

Sample Preparation: Prepare a membrane fraction from the tissue or cells of interest.

-

Reaction Mixture: Prepare two sets of reaction mixtures.

-

Total ATPase: Contains buffer, NaCl, KCl, MgCl2, and ATP.

-

Inhibitor-insensitive ATPase: Contains buffer, NaCl, MgCl2, ATP, and a saturating concentration of this compound or ouabain.

-

-

Enzyme Reaction: Add the membrane preparation to the reaction mixtures and incubate at 37°C for a defined period.

-

Stop Reaction: Terminate the reaction by adding a stop solution, often an acidic solution.

-

Phosphate Detection: Measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.

-

Calculation: Calculate the specific activity of Na+/K+-ATPase (e.g., in µmol Pi/mg protein/hour) by subtracting the inhibitor-insensitive activity from the total activity.

[3H]-Ouabain Competition Binding Assay

This assay is used to determine the binding affinity (Kd or Ki) of this compound for the Na+/K+-ATPase by measuring its ability to compete with the binding of a radiolabeled cardiac glycoside, typically [3H]-ouabain.

Protocol Overview:

-

Membrane Preparation: Isolate a membrane fraction rich in Na+/K+-ATPase.

-

Incubation: Incubate the membranes with a fixed concentration of [3H]-ouabain and varying concentrations of unlabeled this compound.

-

Separation: Separate the membrane-bound from the free [3H]-ouabain, usually by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of [3H]-ouabain binding against the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of [3H]-ouabain binding) can be determined from this curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Electrophysiological Measurement of Na+/K+-ATPase Current

The whole-cell patch-clamp technique can be used to directly measure the current generated by the electrogenic Na+/K+-ATPase pump.

Principle: The Na+/K+-ATPase pumps three Na+ ions out of the cell for every two K+ ions it pumps in, resulting in a net outward current. This current can be isolated and measured under voltage-clamp conditions.

General Protocol:

-

Cell Preparation: Use isolated cardiomyocytes or other suitable cells expressing Na+/K+-ATPase.

-

Patch-Clamp Setup: Establish a whole-cell patch-clamp configuration. The intracellular (pipette) solution should contain a high concentration of Na+ to stimulate the pump, while the extracellular solution should be K+-free to inhibit the pump initially.

-

Current Measurement: Hold the cell at a constant membrane potential and record the baseline current.

-

Pump Activation: Rapidly switch the extracellular solution to one containing K+ to activate the Na+/K+-ATPase. The resulting outward current is the pump current.

-

Inhibition: Apply this compound to the extracellular solution to inhibit the pump current, confirming its identity.

Conclusion

This compound's mechanism of action on the Na+/K+-ATPase is a multifaceted process that extends beyond simple ion pump inhibition. By stabilizing the E2-P conformation of the enzyme, it not only disrupts cellular ion homeostasis, leading to its classic cardiotonic effects, but also triggers a complex network of intracellular signaling pathways. A thorough understanding of these molecular interactions and their downstream consequences is crucial for the continued exploration of this compound and other cardiac glycosides in both research and therapeutic contexts. This guide provides a foundational framework for professionals in the field to delve deeper into the intricate world of this compound and its primary cellular target.

References

- 1. This compound Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Relationship between cardiotonic effects and inhibition on cardiac sarcolemmal Na+,K+-ATPase of strophan-thidin at low concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound and potassium on intracellular sodium activity in sheep heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Different Na+/K+-ATPase signal pathways was involved in the increase of [Ca2+]i induced by this compound in normal and failing isolated guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Src kinase integrates PI3K/Akt and MAPK/ERK1/2 pathways in T3-induced Na-K-ATPase activity in adult rat alveolar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell Signaling Associated with Na+/K+-ATPase: Activation of Phosphatidylinositide 3-Kinase IA/Akt by Ouabain Is Independent of Src - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Binding of Src to Na+/K+-ATPase Forms a Functional Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Whole-cell patch-clamp recording and parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Na,K-ATPase activity promotes macropinocytosis in colon cancer via Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting Canonical Wnt-signaling Through GSK-3β in Arrhythmogenic Cardiomyopathy: Conservative or Progressive? - PMC [pmc.ncbi.nlm.nih.gov]

Strophanthidin: A Technical Guide on its Potential as an Anti-Cancer Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Strophanthidin, a cardiac glycoside historically used for heart conditions, is emerging as a potent anti-cancer agent with a multi-faceted mechanism of action. As a member of the cardiac steroid family, it is a natural product refined from plants such as Semen Lepidii and Antiaris toxicaria.[1][2] Extensive in-vitro research demonstrates its ability to induce dose-dependent cytotoxic effects across various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers.[3][4][5] The primary mechanism is the inhibition of the Na+/K+-ATPase pump, which triggers a cascade of downstream signaling events.[5][6] This disruption leads to the attenuation of critical pro-survival signaling pathways such as MAPK, PI3K/AKT/mTOR, and Wnt/β-catenin.[3][4][7] Furthermore, this compound promotes apoptosis through both intrinsic and extrinsic pathways, induces cell cycle arrest, and causes DNA damage, highlighting its potential as a promising candidate for drug repurposing in oncology.[1][3][5]

Core Mechanism of Action: Na+/K+-ATPase Inhibition

The foundational anti-cancer activity of this compound, like other cardiac glycosides, stems from its inhibition of the Na+/K+-ATPase, an essential transmembrane protein responsible for maintaining cellular ion gradients.[5][6]

-

Ion Gradient Disruption: Inhibition of the pump leads to an increase in intracellular sodium and a decrease in intracellular potassium. This disrupts the sodium-calcium exchanger, resulting in an influx and accumulation of intracellular calcium ions.[8]

-

Signal Transduction: Beyond its role in ion transport, the Na+/K+-ATPase acts as a signal transducer. This compound binding can trigger intracellular signaling cascades independent of ion concentration changes, activating pathways like Src kinase and the subsequent Ras/MAPK signaling.[9]

This primary action initiates a series of downstream events that collectively contribute to its anti-neoplastic effects.

Modulation of Key Oncogenic Signaling Pathways

This compound has been shown to significantly inhibit multiple signaling pathways that are frequently dysregulated in cancer, thereby impeding cell proliferation, survival, and growth.

PI3K/AKT/mTOR Pathway

This pathway is central to regulating cell growth, metabolism, and survival. This compound treatment leads to the downregulation of key proteins in this cascade, including PI3K, AKT, and mTOR, effectively switching off this critical pro-survival signal in cancer cells.[3][5][7]

MAPK/ERK Pathway

The MAPK/ERK pathway is crucial for tumor cell proliferation, invasion, and metastasis.[1] this compound inhibits the expression of key components like MEK1, leading to the downregulation of the entire p38 MAPK/ERK signaling cascade.[1][3][5]

Wnt/β-Catenin Pathway

Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers. This compound has been observed to inhibit the expression of Gsk3α and β-catenin, key mediators of this pathway, thereby disrupting its oncogenic signaling.[3][4]

Induction of Programmed Cell Death (Apoptosis)

A crucial component of this compound's anti-cancer effect is its ability to induce apoptosis through multiple routes.

Extrinsic (Death Receptor) Pathway

In A549 lung adenocarcinoma cells, this compound promotes the expression of TNF-related apoptosis-inducing ligand receptor 2 (TRAIL-R2), also known as Death Receptor 5 (DR5).[1][2][10] This upregulation leads to the activation of the initiator caspase-8 and subsequent executioner caspases-3 and -6, triggering the extrinsic apoptotic cascade.[1][10]

Intrinsic (Mitochondrial) Pathway

This compound treatment also activates the intrinsic apoptotic pathway. This is characterized by the upregulation of the pro-apoptotic protein BAX and the downregulation of the proto-oncogene c-Myc.[3] This shift in the BAX/c-Myc balance leads to the activation of the initiator caspase-9, which in turn activates executioner caspases-3 and -7, culminating in apoptosis.[3][5] The activation of caspases leads to the cleavage of substrates like PARP, a hallmark of apoptotic cell death.[3]

Cell Cycle Arrest & DNA Damage

This compound disrupts the normal progression of the cell cycle, a common strategy for anti-cancer agents.

-

G2/M Phase Arrest: In MCF-7, A549, and HepG2 cells, this compound induces cell cycle arrest at the G2/M phase.[3][4][7][11] This is validated by the inhibited expression of key checkpoint and cyclin-dependent kinases that regulate this transition.[3]

-

S Phase Arrest: In a separate study on A549 cells, this compound treatment led to an accumulation of cells in the S phase, suggesting it can also interfere with DNA replication.[1]

-

DNA Damage: The cytotoxic effects of this compound are further supported by its ability to induce DNA damage, as observed through comet assays. This damage serves as a trigger for cell death pathways.[3][5]

Quantitative Data Summary

Table 1: In-Vitro Cytotoxicity (IC₅₀) of this compound

| Cell Line | Cancer Type | IC₅₀ Value (μM) | Non-Malignant Control | Reference |

| A549 | Lung Adenocarcinoma | 0.529 ± 0.05 | L132, WRL68 | [3][5] |

| MCF-7 | Breast Carcinoma | 1.12 ± 0.04 | L132, WRL68 | [3][5] |

| HepG2 | Liver Carcinoma | 1.75 ± 0.02 | L132, WRL68 | [3][5] |

| A549 | Lung Adenocarcinoma | Not specified | HEK293T (IC₅₀: 3.02 μM) | [1] |

Note: this compound demonstrated low toxicity in non-malignant cell lines L132, WRL68, and peripheral blood mononuclear cells (PBMCs).[3][12]

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Effect | This compound Conc. | Duration | Reference |

| MCF-7 | G2/M Arrest | 2.0 μM | 24 h | [3][5] |

| A549 | G2/M Arrest | 1.0 μM | 24 h | [3][5] |

| HepG2 | G2/M Arrest | 2.5 μM | 24 h | [3][5] |

| A549 | S Phase Arrest | 1.0 μM | 24 h | [1] |

Detailed Experimental Protocols

Cell Viability and IC₅₀ Determination (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549, HepG2) and non-malignant control cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of this compound concentrations (e.g., 0 to 10 μM) for 24 or 48 hours.[12]

-

MTT Incubation: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis (Flow Cytometry)

-

Synchronization: Cells are cultured to 70-80% confluency and then subjected to serum starvation for 72 hours to synchronize them in the G0/G1 phase.[3][5]

-

Treatment: Synchronized cells are treated with this compound at predetermined concentrations (e.g., IC₅₀ values: 2 μM for MCF-7, 1 μM for A549, 2.5 μM for HepG2) and incubated for 24 hours with serum-containing medium.[3][5]

-

Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Data Acquisition: The DNA content of the cells is analyzed using a flow cytometer.

-

Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified using cell cycle analysis software.

Western Blot Analysis for Protein Expression

-

Cell Lysis: After treatment with this compound for a specified duration, cells are harvested and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with primary antibodies specific to the target proteins (e.g., BAX, c-Myc, Caspase-3, AKT, MEK1, β-catenin).

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer therapeutic by targeting multiple vulnerabilities in cancer cells. Its ability to inhibit the Na+/K+-ATPase pump initiates a cascade of events, including the suppression of major oncogenic signaling pathways (PI3K/AKT, MAPK, Wnt), induction of apoptosis, and cell cycle arrest. The cytotoxic effects are potent and appear selective for cancer cells over non-malignant cells in several studies.[3]

While the in-vitro evidence is compelling, the progression of this compound into a viable clinical candidate requires further investigation. Future research should focus on:

-

In-vivo Studies: Validating the anti-tumor efficacy and safety of this compound in preclinical animal models is a critical next step.[13]

-

Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to establish optimal dosing strategies.

-

Combination Therapies: Exploring the synergistic potential of this compound with existing chemotherapeutic agents or targeted therapies to enhance efficacy and overcome drug resistance.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in cancer patients.[14][15][16]

The repurposing of this compound offers a promising avenue in oncology drug development, leveraging a known compound to address the complex and heterogeneous nature of cancer.[3][4]

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Induces Apoptosis of Human Lung Adenocarcinoma Cells by Promoting TRAIL-DR5 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. cukerala.ac.in [cukerala.ac.in]

- 8. k-Strophanthidin - Wikipedia [en.wikipedia.org]

- 9. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Induces Apoptosis of Human Lung Adenocarcinoma Cells by Promoting TRAIL-DR5 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. scholarworks.utep.edu [scholarworks.utep.edu]

- 14. mdpi.com [mdpi.com]

- 15. UCSF Neoplasms Clinical Trials for 2025 — San Francisco Bay Area [clinicaltrials.ucsf.edu]

- 16. youtube.com [youtube.com]

Methodological & Application

Quantifying Strophanthidin Inhibition of Na+/K+-ATPase: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strophanthidin is a cardiac glycoside that acts as a potent inhibitor of the Na+/K+-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane of animal cells.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in an influx of calcium and increased cardiac contractility.[1][2] Due to these effects, this compound and other cardiac glycosides have been historically used in the treatment of heart conditions.[2] This application note provides detailed protocols for quantifying the inhibitory activity of this compound on Na+/K+-ATPase and presents quantitative data to facilitate its use in research and drug development.

Data Presentation

The inhibitory effect of this compound on Na+/K+-ATPase is concentration-dependent. At very low nanomolar concentrations, it can stimulate the enzyme's activity, while at higher micromolar concentrations, it exhibits a potent inhibitory effect.[3][4][5]

Table 1: Dose-Dependent Effects of this compound on Na+/K+-ATPase Activity

| This compound Concentration | Effect on Na+/K+-ATPase Activity | Reference |

| 0.1 nmol/L | Stimulation | [3][4][5] |

| 1 nmol/L | Stimulation | [3][4][5] |

| 10 nmol/L | No significant effect | [3][4][5] |

| 100 nmol/L | No significant effect | [3][4][5] |

| 1 µmol/L - 100 µmol/L | Inhibition | [3][4][5] |

Table 2: Quantitative Inhibition Data for this compound

| Parameter | Value | Cell/Tissue Type | Reference |

| IC50 | ~1 x 10⁻⁶ M | Rat brain ATPase | [6] |

Signaling Pathway of Na+/K+-ATPase Inhibition by this compound

The inhibition of Na+/K+-ATPase by this compound triggers a cascade of intracellular events, primarily leading to an increase in intracellular calcium concentration. This subsequently impacts various cellular processes, including muscle contraction and the activation of signaling pathways like MAPK and ROS.[1][2][7]

Caption: Signaling pathway of Na+/K+-ATPase inhibition by this compound.

Experimental Protocols

Protocol 1: In Vitro Na+/K+-ATPase Activity Assay (Colorimetric)

This protocol describes a method to quantify Na+/K+-ATPase activity by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The specific activity of Na+/K+-ATPase is determined by the difference in Pi released in the presence and absence of a specific inhibitor like ouabain or this compound.[8][9][10][11][12]

Materials:

-

Tissue homogenate or cell lysate containing Na+/K+-ATPase

-

Assay Buffer (e.g., 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl₂, pH 7.4)

-

ATP (Adenosine 5'-triphosphate) solution

-

This compound solution (at various concentrations)

-

Ouabain solution (as a positive control for inhibition)

-

Trichloroacetic acid (TCA) or Perchloric acid (PCA) to stop the reaction

-

Phosphate detection reagent (e.g., Ammonium molybdate and a reducing agent like stannous chloride or ascorbic acid)

-

Phosphate standard solution

-

Spectrophotometer

Procedure:

-

Preparation of Reaction Mixtures:

-

Prepare two sets of reaction tubes.

-

Total ATPase activity: Add assay buffer to the tubes.

-

Ouabain/Strophanthidin-insensitive ATPase activity: Add assay buffer containing a saturating concentration of ouabain (e.g., 1 mM) or the desired concentration of this compound to the tubes.

-

-

Enzyme Addition:

-

Add a specific amount of protein from the tissue homogenate or cell lysate to each tube.

-

-

Pre-incubation:

-

Pre-incubate the reaction mixtures at 37°C for 5-10 minutes.

-

-

Initiation of Reaction:

-

Start the reaction by adding a defined concentration of ATP to each tube.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for a specific period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

-

Termination of Reaction:

-

Stop the reaction by adding cold TCA or PCA.

-

-

Phosphate Detection:

-

Centrifuge the tubes to pellet the precipitated protein.

-

Take an aliquot of the supernatant and add the phosphate detection reagent.

-

Allow the color to develop according to the reagent manufacturer's instructions.

-

-

Measurement:

-

Measure the absorbance of the solution at the appropriate wavelength (e.g., 660 nm for the molybdate-based assay).[10]

-

-

Calculation:

-

Create a standard curve using the phosphate standard solution.

-

Calculate the amount of Pi released in each sample from the standard curve.

-

Na+/K+-ATPase activity = (Pi released in the absence of inhibitor) - (Pi released in the presence of inhibitor).

-

Express the activity as µmol Pi/mg protein/hour.

-

Caption: Experimental workflow for a colorimetric Na+/K+-ATPase activity assay.

Protocol 2: Langendorff Perfused Heart Assay for Myocardial Contractility

This ex vivo method allows for the assessment of the physiological effects of this compound on cardiac function, which is a direct consequence of Na+/K+-ATPase inhibition.[4][5]

Materials:

-

Langendorff perfusion system

-

Krebs-Henseleit buffer (or similar physiological salt solution)

-

Animal model (e.g., guinea pig, rat)

-

This compound solutions at various concentrations

-

Pressure transducer and data acquisition system

Procedure:

-

Heart Isolation:

-

Anesthetize the animal and rapidly excise the heart.

-

Immediately cannulate the aorta on the Langendorff apparatus.

-

-

Perfusion:

-

Retrogradely perfuse the heart with oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer at a constant temperature (37°C) and pressure.

-

-

Stabilization:

-

Allow the heart to stabilize for a period (e.g., 20-30 minutes) until a steady baseline of cardiac function is achieved.

-

-

Data Recording:

-

Insert a balloon into the left ventricle connected to a pressure transducer to record isovolumetric ventricular pressure.

-

Record baseline parameters such as heart rate (HR), left ventricular developed pressure (LVDP), and the maximum rates of pressure development and relaxation (+dP/dt and -dP/dt).

-

-

This compound Administration:

-

Introduce this compound into the perfusion buffer at the desired concentrations.

-

Administer in a cumulative or non-cumulative dose-response manner.

-

-

Data Collection:

-

Continuously record the cardiac parameters throughout the administration of this compound.

-

-

Analysis:

-

Analyze the changes in HR, LVDP, +dP/dt, and -dP/dt in response to different concentrations of this compound compared to the baseline.

-

Construct dose-response curves to determine the EC50 for the inotropic effects of this compound.

-

Conclusion

The protocols and data presented in this application note provide a framework for the quantitative assessment of this compound's inhibitory effects on Na+/K+-ATPase. These methods are crucial for understanding the mechanism of action of this compound and for the development of novel therapeutics targeting the Na+/K+-ATPase. Careful execution of these experiments will yield reliable and reproducible data for researchers in pharmacology, physiology, and drug discovery.

References

- 1. k-Strophanthidin - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Strophanthin K? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Relationship between cardiotonic effects and inhibition on cardiac sarcolemmal Na+,K+-ATPase of strophan-thidin at low concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.amegroups.cn [cdn.amegroups.cn]

- 6. Cardiotonic site directed irreversible inhibition of Na+ + K+-ATPase by 3-azidoacetylthis compound, a photochemical analogue of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Different Na+/K+-ATPase signal pathways was involved in the increase of [Ca2+]i induced by this compound in normal and failing isolated guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Na+/K+-ATPase activity test [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. ATPase Assay Kit. Colorimetric. Quantitative. (ab234055) | Abcam [abcam.com]

- 12. researchgate.net [researchgate.net]

Application Notes: Strophanthidin ELISA for Signaling Pathway Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction Strophanthidin is a cardiac glycoside, a class of naturally derived steroid-like compounds known for their effects on cardiovascular tissue.[1][2] The primary molecular target of this compound is the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion gradients.[1][3] Beyond its ion transport regulatory function, the Na+/K+-ATPase acts as a signal transducer.[3] By binding to this enzyme, this compound can trigger multiple downstream signaling cascades, making it a subject of interest for its potential therapeutic applications, particularly in cancer research.[4][5]

Recent studies have highlighted this compound's ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and differentiation, including the MAPK/ERK and PI3K/AKT/mTOR pathways.[4][6] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly effective and quantifiable method to analyze these signaling events. Specifically, sandwich ELISA kits are utilized to measure the concentration of total and phosphorylated signaling proteins in cell lysates following treatment with this compound, providing critical insights into its mechanism of action.[6][7] These application notes provide an overview of the signaling pathways affected by this compound and detailed protocols for their analysis using ELISA.

Mechanism of Action and Key Signaling Pathways

This compound exerts its biological effects by binding to the Na+/K+-ATPase pump. This interaction not only inhibits the pump's ion-translocating activity but also initiates a cascade of intracellular signaling events.[1][3] This signaling function is often mediated by the subpopulation of Na+/K+-ATPase residing in membrane caveolae, where it forms a signaling complex with partner proteins like Src kinase.[3]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of cell proliferation, differentiation, and survival.[8] this compound has been shown to activate the Na+/K+-ATPase/Src receptor complex, leading to the sequential activation of the Ras/Raf/MEK/ERK cascade.[9] The terminal kinase, ERK (also known as p44/42 MAPK), phosphorylates numerous cytoplasmic and nuclear substrates to regulate gene expression and cellular processes.[10] Studies show that this compound treatment can lead to the downregulation of key genes and proteins within this pathway, such as MAPK1 (ERK2), contributing to its anti-cancer effects.[2][11]

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is another critical signaling axis that governs cell growth, survival, and metabolism. This compound has been demonstrated to inhibit the expression of key proteins in this pathway, including PI3K, AKT, and mTOR, in various cancer cell lines.[4][6] This inhibition disrupts pro-survival signals and can lead to cell cycle arrest and apoptosis, further highlighting the compound's potential as an anti-cancer agent.[5]

Quantitative Data Presentation

The biological effects of this compound are dose-dependent. ELISA and cell viability assays are commonly used to determine the concentrations at which this compound modulates signaling pathways and affects cell survival.

Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound in various cancer cell lines, indicating its potent cytotoxic effects.

| Cell Line | Cancer Type | IC₅₀ (24h treatment) | Reference |

| MCF-7 | Breast Cancer | 100 nM - 2 µM | [2] |

| A549 | Lung Cancer | 100 nM - 2 µM | [2] |

| HepG2 | Liver Cancer | 100 nM - 2 µM | [2] |

Table 2: Concentration-Dependent Effects of this compound on Na+/K+-ATPase Activity This table illustrates how different concentrations of this compound can either stimulate or inhibit the activity of its primary target, the Na+/K+-ATPase, in guinea-pig hearts.

| This compound Conc. | Effect on Na+/K+-ATPase Activity | Cardiotonic Effect | Reference |

| 0.1 nmol/L | Stimulation (P<0.05) | No effect | [12] |

| 1 nmol/L | Stimulation (P<0.01) | Increased contractility | [12] |

| 10 - 100 nmol/L | No significant effect | Increased contractility | [12] |

| 1 - 100 µmol/L | Concentration-dependent inhibition | Initial increase, then irregular contraction | [12] |

Experimental Protocols and Workflow

Analyzing the phosphorylation status of key signaling proteins is fundamental to understanding this compound's mechanism of action. A sandwich ELISA is the standard method for this application. The following is a generalized protocol for quantifying Phospho-p44/42 MAPK (ERK1/2) in cell lysates.

Protocol: Sandwich ELISA for Phospho-p44/42 MAPK (Thr202/Tyr204)

This protocol is adapted from standard procedures for commercially available PathScan® or similar ELISA kits.[7][13]

A. Materials and Reagents

-

Cells of interest (e.g., A549, MCF-7)

-

This compound (appropriate stock solution)

-

Cell culture medium and supplements

-

Phosphate Buffered Saline (PBS)

-

Cell Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

Protein assay reagent (e.g., BCA kit)

-

Phospho-p44/42 MAPK (Thr202/Tyr204) Sandwich ELISA Kit (containing pre-coated plates, detection antibodies, HRP-conjugated secondary antibody, TMB substrate, wash buffer, and stop solution)[8]

-

Microplate reader capable of measuring absorbance at 450 nm

B. Cell Culture and Treatment

-

Seed cells in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.

-

Starve the cells in serum-free medium for 12-24 hours, if required, to reduce basal signaling activity.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a specified duration (e.g., 15 min, 30 min, 1h, 24h). Include a positive control (e.g., EGF or PDGF treatment) if applicable.[8][13]

C. Preparation of Cell Lysates

-

After treatment, aspirate the medium and wash the cells once with ice-cold PBS.

-

Add 100-200 µL of ice-cold Cell Lysis Buffer to each well.

-

Incubate on ice for 5-10 minutes with gentle rocking.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (cell lysate) to a new, clean tube.

-

Determine the protein concentration of each lysate using a BCA assay or similar method.

-

Lysates can be used immediately or stored at -80°C.

D. ELISA Procedure

-

Bring all reagents to room temperature before use.

-

If not using pre-coated plates, coat the wells of a 96-well microplate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C. Wash three times with Wash Buffer.

-

Block non-specific binding by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature. Wash three times.

-

Dilute cell lysates to a final concentration of 0.2-1.0 mg/mL in sample diluent. Add 100 µL of the diluted lysates and standards to the appropriate wells.

-

Incubate for 2 hours at 37°C or overnight at 4°C.

-

Aspirate the solution and wash the plate four times with Wash Buffer.

-

Add 100 µL of the diluted detection antibody to each well. Incubate for 1 hour at room temperature.

-

Wash the plate four times with Wash Buffer.

-

Add 100 µL of HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.

-

Wash the plate four times with Wash Buffer.

-

Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.

-

Stop the reaction by adding 100 µL of Stop Solution to each well. The color will change from blue to yellow.

E. Data Analysis

-

Read the absorbance of each well at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance versus the concentration of the protein standards.

-

Use the standard curve to determine the concentration of Phospho-p44/42 MAPK in each sample.

-

Normalize the phosphorylated protein levels to the total protein concentration of the lysate or to the levels of total p44/42 MAPK determined by a parallel ELISA.[13] Compare the results from this compound-treated samples to the untreated controls.

References

- 1. k-Strophanthidin - Wikipedia [en.wikipedia.org]

- 2. Transcriptome Profiling of Cardiac Glycoside Treatment Reveals EGR1 and Downstream Proteins of MAPK/ERK Signaling Pathway in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Factors that influence the Na/K-ATPase signaling and function [frontiersin.org]

- 4. This compound Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cukerala.ac.in [cukerala.ac.in]

- 6. This compound Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PathScan® ELISA (Enzyme-Linked Immunosorbent Assay) Kits | Cell Signaling Technology [cellsignal.com]

- 8. FastScan⢠Phospho-p44/42 MAPK (Thr202/Tyr204) ELISA Kit | Cell Signaling Technology [cellsignal.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. cdn.amegroups.cn [cdn.amegroups.cn]

- 13. PathScan® Total p44/42 MAPK (Erk1/2) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]

Strophanthidin: A Guide to Solubility and Preparation for In-Vitro Assays

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Strophanthidin is a cardiac glycoside that has been utilized both as a traditional therapeutic agent and as a research tool to investigate cellular signaling pathways.[1][2] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, which leads to an increase in intracellular calcium concentration.[2][3][4] This activity impacts various downstream signaling cascades, making this compound a compound of interest in studies related to cardiovascular function and cancer biology.[1][5] This document provides detailed application notes and protocols for the solubilization and preparation of this compound for use in in vitro assays, ensuring reliable and reproducible experimental outcomes.

Data Presentation: this compound Solubility

The solubility of this compound is a critical factor in the design of in vitro experiments. The following table summarizes its solubility in commonly used laboratory solvents. It is recommended to prepare a concentrated stock solution in an organic solvent, which can then be further diluted in aqueous buffers or cell culture media.

| Solvent | Concentration | Observations |

| Ethanol | 25 mg/mL (61.80 mM) | Ultrasonic treatment may be required to achieve dissolution.[3] |

| DMSO | Not explicitly quantified, but commonly used for cardiac glycosides. | Researchers should determine the optimal concentration for their specific experimental needs. |

| Co-solvent Mixture 1 | ≥ 2.5 mg/mL (6.18 mM) | 10% Ethanol, 40% PEG300, 5% Tween-80, 45% Saline.[3] |

| Co-solvent Mixture 2 | ≥ 2.5 mg/mL (6.18 mM) | 10% Ethanol, 90% (20% SBE-β-CD in Saline).[3] |

| Co-solvent Mixture 3 | ≥ 2.5 mg/mL (6.18 mM) | 10% Ethanol, 90% Corn Oil.[3] |

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in ethanol.

Materials:

-

This compound powder (CAS 66-28-4)

-

Anhydrous ethanol

-

Sterile microcentrifuge tubes or vials

-

Ultrasonic water bath

-

Vortex mixer

Procedure:

-

Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.4045 mg of this compound (Molecular Weight: 404.50 g/mol ).

-

Transfer the weighed this compound to a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous ethanol to achieve a final concentration of 10 mM. For 0.4045 mg, add 100 µL of ethanol.

-

Vortex the solution vigorously for 1-2 minutes.

-

If the this compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.[3]

-

Once fully dissolved, the stock solution is ready for use or storage.

Storage of Stock Solution:

-

For short-term storage, the stock solution can be kept at -20°C for up to 1 month.[3]

-

For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months.[3] Ensure the storage containers are sealed to prevent evaporation and moisture contamination.[3]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the this compound stock solution for use in typical cell culture experiments.

Materials:

-

10 mM this compound stock solution (from Protocol 1)

-

Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line being used.

-

Sterile serological pipettes and pipette tips.

Procedure:

-

Thaw the 10 mM this compound stock solution at room temperature.

-

Determine the final concentration of this compound required for your experiment. This compound has been shown to be effective in cancer cell lines at concentrations ranging from 0-10 µM.[3]

-

Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations. It is crucial to add the this compound stock solution to the medium and mix immediately to prevent precipitation.

-

For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock:

-

Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

Gently mix by pipetting up and down.

-

-

Prepare a vehicle control using the same final concentration of the solvent (e.g., ethanol) used for the stock solution in the cell culture medium. The final concentration of the organic solvent should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Add the prepared working solutions to your cell cultures as per your experimental design.

Mandatory Visualizations

This compound Preparation Workflow

Caption: Workflow for preparing this compound stock and working solutions.

This compound Signaling Pathways

Caption: Key signaling pathways modulated by this compound.

Concluding Remarks

Proper handling, solubilization, and preparation of this compound are paramount for obtaining accurate and reproducible results in in vitro studies. The protocols and data provided herein offer a comprehensive guide for researchers. It is always recommended to perform preliminary dose-response experiments to determine the optimal concentration range for a specific cell line and experimental endpoint. Furthermore, appropriate vehicle controls are essential to account for any effects of the solvent on the biological system under investigation.

References

- 1. This compound Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. k-Strophanthidin - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Actions of the digitalis analogue this compound on action potentials and L-type calcium current in single cells isolated from the rabbit atrioventricular node - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Induces Apoptosis of Human Lung Adenocarcinoma Cells by Promoting TRAIL-DR5 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of Strophanthidin Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strophanthidin is a cardiac glycoside that has been historically used in the treatment of heart failure. Its primary mechanism of action is the inhibition of the Na+/K+-ATPase, a transmembrane protein essential for maintaining electrochemical gradients in cells.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the sodium-calcium exchanger, resulting in increased cardiac contractility.[2] Recent studies have also highlighted the potential of cardiac glycosides, including this compound and its analogs, as anti-cancer agents, owing to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[3]

These diverse biological activities make this compound and its analogs attractive candidates for drug discovery and development. High-throughput screening (HTS) provides a powerful platform for efficiently screening large libraries of this compound analogs to identify compounds with desired potency, selectivity, and therapeutic profiles. This document provides detailed application notes and protocols for various HTS assays relevant to the screening of this compound analogs.

Key Assay Principles for Screening this compound Analogs

The primary molecular target of this compound is the Na+/K+-ATPase. Therefore, HTS campaigns for its analogs should ideally include assays that directly measure the inhibition of this enzyme, as well as cell-based assays that assess the downstream consequences of this inhibition.

1. Direct Inhibition of Na+/K+-ATPase:

-

Enzymatic Assays: These assays directly measure the activity of purified or membrane-preparations of Na+/K+-ATPase. A common method involves quantifying the inorganic phosphate (Pi) released from ATP hydrolysis. HTS-compatible formats often utilize colorimetric or luminescence-based detection of Pi.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: This advanced HTS technology offers a homogeneous assay format with high sensitivity and low background. TR-FRET assays for ATPases typically involve a labeled ATP analog and a specific antibody to detect the product (ADP), allowing for the measurement of enzyme inhibition.

2. Cellular Consequences of Na+/K+-ATPase Inhibition:

-

Intracellular Calcium Influx Assays: Inhibition of Na+/K+-ATPase by this compound leads to a rise in intracellular calcium levels.[4][5] This can be monitored in living cells using calcium-sensitive fluorescent dyes (e.g., Fluo-4) or genetically encoded calcium indicators like aequorin in a high-throughput format.[6]

-

Cell Viability/Cytotoxicity Assays: Given the interest in the anti-cancer properties of cardiac glycosides, assessing the cytotoxic effects of this compound analogs on cancer cell lines is crucial. Assays such as the MTT, MTS, or ATP-based luminescence assays are readily adaptable to HTS formats.[7]

Data Presentation: Structure-Activity Relationship of this compound Analogs

A key objective of screening this compound analogs is to establish a clear structure-activity relationship (SAR). This involves correlating the chemical modifications of the this compound scaffold with their biological activity, typically represented by the half-maximal inhibitory concentration (IC50) for Na+/K+-ATPase inhibition or the half-maximal effective concentration (EC50) in cell-based assays. The following table summarizes representative data for this compound and some of its analogs, illustrating the impact of structural modifications on their inhibitory potency.

| Compound | R1 Substituent | R2 Substituent | Na+/K+-ATPase Inhibition IC50 (µM) | Reference |

| This compound | -OH | Aldehyde (-CHO) | ~1 | [8] |

| Cymarin (k-Strophanthin-α) | Cymarose | Aldehyde (-CHO) | Varies by isoform | [2] |

| Strophanthidol | -OH | Alcohol (-CH2OH) | Less potent than this compound | [2] |

| 3-Azidoacetylthis compound | -OCOCH2N3 | Aldehyde (-CHO) | ~1 | [8] |

| Ouabain | Rhamnose | Alcohol (-CH2OH) | Potent inhibitor | [9] |

| Digoxin | Tris-digitoxose | -CH3 | Potent inhibitor | [9] |

Note: IC50 values can vary depending on the isoform of the Na+/K+-ATPase and the specific assay conditions. The data presented here are for illustrative purposes to highlight the principles of SAR.

Experimental Protocols

High-Throughput Enzymatic Na+/K+-ATPase Inhibition Assay (Phosphate Detection)

This protocol describes a colorimetric assay to measure the inhibition of Na+/K+-ATPase by quantifying the release of inorganic phosphate (Pi) in a 384-well format.

Materials:

-

Purified or membrane-bound Na+/K+-ATPase (e.g., from porcine cerebral cortex)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 4 mM MgCl2

-

ATP solution (10 mM)

-

This compound analogs library (in DMSO)

-

Malachite Green Reagent (containing Malachite Green, ammonium molybdate, and a stabilizer)

-

384-well clear flat-bottom plates

-

Multichannel pipette or automated liquid handler

-

Plate reader capable of measuring absorbance at ~620 nm

Protocol:

-

Compound Plating: Dispense 1 µL of each this compound analog from the library plate into the wells of a 384-well assay plate. Include wells with DMSO only for negative controls (100% activity) and a known Na+/K+-ATPase inhibitor (e.g., ouabain) for positive controls (0% activity).

-

Enzyme Addition: Prepare a working solution of Na+/K+-ATPase in cold Assay Buffer. Add 20 µL of the enzyme solution to each well.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.

-

Reaction Initiation: Prepare a 2X ATP solution in Assay Buffer. Add 20 µL of the 2X ATP solution to all wells to initiate the enzymatic reaction. The final ATP concentration should be at or near the Km value for the enzyme.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Reaction Termination and Detection: Add 20 µL of Malachite Green Reagent to each well to stop the reaction and develop the color.

-

Incubation: Incubate at room temperature for 15-20 minutes to allow for color development.

-

Data Acquisition: Measure the absorbance at 620 nm using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Plot the percent inhibition against the compound concentration to determine the IC50 values for active compounds.

High-Throughput Cell-Based Calcium Influx Assay

This protocol outlines a fluorescent-based assay to measure the increase in intracellular calcium in response to Na+/K+-ATPase inhibition by this compound analogs in a 384-well format.

Materials:

-

A suitable cell line expressing the desired Na+/K+-ATPase isoform (e.g., HEK293, HeLa, or cardiomyocytes)

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Probenecid (optional, to prevent dye leakage)

-

This compound analogs library (in DMSO)

-

384-well black, clear-bottom cell culture plates

-

Automated liquid handler

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation)

Protocol:

-

Cell Plating: Seed the cells into 384-well black, clear-bottom plates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and optionally probenecid in HBSS. Remove the cell culture medium and add 20 µL of the loading buffer to each well.

-

Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye loading.

-

Washing: Gently wash the cells twice with HBSS to remove excess dye. After the final wash, leave 20 µL of HBSS in each well.

-

Compound Addition and Data Acquisition:

-

Place the cell plate into the fluorescence plate reader.

-

Set the instrument to record fluorescence kinetically (excitation ~494 nm, emission ~516 nm).

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Use the instrument's integrated liquid handler to add 5 µL of the this compound analogs (at 5X final concentration) to the wells.

-

Continue to record the fluorescence signal for 2-5 minutes to monitor the change in intracellular calcium.

-

-

Data Analysis: The increase in fluorescence intensity over time reflects the increase in intracellular calcium. Analyze the data by calculating the peak fluorescence response or the area under the curve for each well. Determine the EC50 values for active compounds.

High-Throughput Cell Viability Assay (ATP-Based)

This protocol describes a luminescence-based assay to assess the cytotoxicity of this compound analogs by measuring intracellular ATP levels in a 384-well format.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549, HepG2)[10][11]

-

Cell culture medium

-

This compound analogs library (in DMSO)

-

Luminescent ATP detection reagent (e.g., CellTiter-Glo®)

-

384-well white, opaque-bottom cell culture plates

-

Automated liquid handler

-

Luminometer plate reader

Protocol:

-

Cell Plating: Seed the cells into 384-well white, opaque-bottom plates at a suitable density.

-

Compound Addition: After 24 hours, add 1 µL of the this compound analogs from the library plate to the wells. Include appropriate controls (DMSO for 100% viability, a known cytotoxic agent for 0% viability).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

-

Assay Reagent Addition: Equilibrate the plate and the ATP detection reagent to room temperature. Add a volume of the ATP detection reagent equal to the volume of cell culture medium in each well (e.g., 40 µL).

-

Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells. Calculate the percent viability for each compound relative to the controls and determine the IC50 values for cytotoxic compounds.

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound leading to increased cardiac contractility and effects on cancer cells.

Experimental Workflow for HTS of this compound Analogs

Caption: A generalized experimental workflow for high-throughput screening of this compound analogs.

Logical Relationship of Primary and Secondary Assays

Caption: Logical flow from primary screening to validated hits for this compound analog discovery.

References

- 1. Interactions between cardiac glycosides and sodium/potassium-ATPase: three-dimensional structure-activity relationship models for ligand binding to the E2-Pi form of the enzyme versus activity inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. k-Strophanthidin - Wikipedia [en.wikipedia.org]

- 3. This compound Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of this compound on intracellular Ca2+ concentration and cellular morphology of guinea pig myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Effects of this compound on intracellular Ca2+ concentration and cellular morphology of guinea pig myocytes. | Semantic Scholar [semanticscholar.org]

- 6. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection [frontiersin.org]

Application Note: Fluorescent Labeling of Strophanthidin for Cellular Imaging

Introduction

Strophanthidin is a cardiac glycoside that acts as a potent inhibitor of the Na+/K+-ATPase (sodium-potassium pump)[1][2]. This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, ultimately enhancing cardiac contractility[1]. Beyond its cardiotonic effects, this compound has been investigated for its potential as an anticancer agent, as it can modulate various signaling pathways, including MAPK and PI3K/AKT/mTOR, leading to apoptosis and cell cycle arrest in cancer cells[2][3][4].

Fluorescently labeling this compound provides a powerful tool for researchers to visualize its uptake, subcellular distribution, and target engagement in real-time within living cells[][6]. This approach enables a deeper understanding of its pharmacokinetics and pharmacodynamics at the cellular level. Key applications include:

-

Drug Uptake and Distribution: Tracking the ingress and localization of this compound in different cellular compartments.

-

Target Engagement Studies: Visualizing the binding of this compound to the Na+/K+-ATPase on the plasma membrane.

-

High-Throughput Screening: Developing cell-based assays for screening new drug candidates that compete with this compound binding.

-

Mechanism of Action Studies: Correlating the localization of the drug with downstream cellular events and signaling pathway activation[2][3].

Principle of Labeling

This compound possesses a chemically unique aldehyde group at its C19 position. This feature allows for a highly specific and covalent conjugation to fluorescent dyes that contain a hydrazide or aminooxy functional group. The reaction forms a stable hydrazone or oxime bond, respectively, under mild, aqueous conditions that preserve the biological activity of the this compound molecule[7][8][9]. This application note provides a detailed protocol for the conjugation of a hydrazide-functionalized fluorescent dye to this compound and its subsequent use in cellular imaging.

Experimental Protocols

Part 1: Fluorescent Conjugation of this compound

This protocol details the covalent attachment of a fluorescent hydrazide dye to the aldehyde group of this compound.

1.1. Materials and Reagents

-

This compound (MW: 404.48 g/mol )

-

Fluorescent Dye Hydrazide (See Table 1 for options)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Anhydrous Methanol (MeOH)

-

Glacial Acetic Acid

-

Sodium Acetate Buffer (0.1 M, pH 5.5)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic Acid (TFA)

-

Lyophilizer

1.2. Selection of Fluorescent Dye

The choice of fluorescent dye is critical and depends on the available imaging equipment (lasers and filters) and the experimental design (e.g., multicolor imaging). Dyes with high quantum yields, good photostability, and water solubility are preferred[10][11]. Hydrazide-functionalized dyes are commercially available across the visible spectrum.

Table 1: Properties of Recommended Fluorescent Hydrazide Dyes

| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molecular Weight ( g/mol ) | Key Features |

| CF™350 Hydrazide | 347[10][12] | 448[10][12] | ~400 | Bright blue fluorescence, highly water-soluble[12]. |

| Alexa Fluor™ 488 Hydrazide | 490 | 515[10] | ~600 | Very bright and photostable green dye, widely used[13]. |

| CF™568 Hydrazide | 562[10] | 583[10] | ~750 | Bright orange fluorescence, excellent photostability. |

| CF™594 Hydrazide | 593[11] | 614[11] | ~743 | Bright far-red dye, good for multiplexing[11]. |

1.3. Conjugation Protocol

The following workflow outlines the steps for conjugating this compound with a fluorescent hydrazide dye.

Caption: Workflow for this compound-Fluorophore Conjugation.

1.4. Detailed Reaction Steps

-

Reagent Preparation :

-

Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

-

Prepare a 10 mg/mL stock solution of the selected fluorescent hydrazide dye in anhydrous DMSO.

-

-

Reaction Setup :

-

In a small, light-protected vial, combine 1.2 molar equivalents of the this compound solution with 1 molar equivalent of the dye solution.

-

Add anhydrous methanol containing 1% (v/v) glacial acetic acid to dilute the reactants. The acetic acid acts as a catalyst for the hydrazone formation[9].

-

The final reactant concentration should be in the range of 1-5 mM.

-

-

Incubation :

-

Allow the reaction to proceed for 4-6 hours at room temperature, protected from light. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC if desired.

-

-

Purification :

-

Purify the reaction mixture using reverse-phase HPLC on a C18 column.

-

Use a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) to separate the fluorescently labeled this compound from unreacted starting materials.

-

Monitor the elution profile using both UV-Vis (at the dye's absorbance maximum) and fluorescence detectors.

-

-

Verification and Storage :

-

Collect the fluorescent peak corresponding to the conjugate.

-

Confirm the identity of the product by mass spectrometry (MS). The expected mass will be the sum of the this compound and dye molecular weights minus the mass of water (18.02 g/mol ).

-

Lyophilize the pure fractions to yield a dry powder.

-

Store the final product at -20°C, desiccated and protected from light.

-

Table 2: Recommended Reaction Parameters

| Parameter | Recommended Value | Notes |

| Molar Ratio (this compound:Dye) | 1.2 : 1 | A slight excess of this compound ensures complete consumption of the more expensive dye. |

| Solvent | Methanol with 1% Acetic Acid | Anhydrous conditions are preferred. Acetic acid catalyzes the reaction. |

| pH | ~4.5 - 5.5 | Mildly acidic conditions favor hydrazone formation[9]. |

| Temperature | Room Temperature (20-25°C) | Avoids degradation of reactants. |

| Reaction Time | 4 - 6 hours | Monitor by HPLC for completion. |

| Purification Method | Reverse-Phase HPLC | Provides excellent separation of the conjugate from starting materials. |

Part 2: Cellular Imaging with Fluorescent this compound